ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Description
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a xanthine-derived compound featuring a purine core substituted with ethyl and methyl groups at positions 7 and 3, respectively. The thioether linkage at position 8 connects to an ethyl acetate moiety. This structure is associated with adenosine receptor antagonism, particularly targeting hypoxia-related pathways . Its synthesis typically involves nucleophilic substitution reactions, as seen in similar compounds, where a thiol group replaces a leaving group on the purine ring . Characterization relies on NMR (¹H, ¹³C) and HRMS to confirm regiochemistry and purity .
Properties
IUPAC Name |
ethyl 2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-4-16-8-9(15(3)11(19)14-10(8)18)13-12(16)21-6-7(17)20-5-2/h4-6H2,1-3H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTBUTFCNYKTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Alkylation with Ethyl Bromoacetate
In a representative procedure, 8-MG (1.09 mmol) is dissolved in 0.5 M NaOH (5.5 mL), forming a nucleophilic thiolate intermediate. Ethyl bromoacetate (1.2 mmol) in ethanol (0.9 mL) is added dropwise, and the mixture is stirred at 25°C for 4 hours. The reaction exploits the affinity of the thiolate group for electrophilic bromoacetate derivatives, yielding the thioether linkage. Precipitation occurs upon neutralization, with the crude product isolated via vacuum filtration.
Key parameters:
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Solvent system : Aqueous NaOH/ethanol (5:1 ratio)
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Temperature : Ambient (25°C)
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Reaction time : 4 hours
Alternative Pathways via Bromoacetophenone Derivatives
A modified approach substitutes ethyl bromoacetate with 2-bromoacetophenone derivatives to explore steric and electronic effects. This method, adapted from xanthine derivative syntheses, involves:
Reaction with 2-Bromoacetophenone
8-MG (1.09 mmol) reacts with 2-bromoacetophenone (1.2 mmol) in ethanol/NaOH. After 24 hours at 25°C, the mixture is acidified to pH 5 with 1% acetic acid, extracting the product into ethyl acetate. Solvent evaporation and chromatography yield the purified compound.
Table 1: Comparative Reaction Conditions
This method’s extended reaction time (24 hours) reflects slower kinetics due to increased steric hindrance from the aromatic ring.
One-Pot Synthesis via Sequential Alkylation
Recent advancements propose a one-pot strategy combining alkylation and esterification.
Simultaneous Ethylation and Thioacetylation
In a dimethylformamide (DMF) system, 8-MG reacts with ethyl iodide (for N-ethylation) and ethyl bromoacetate (for thioacetylation) in the presence of potassium carbonate. The reaction proceeds at 60°C for 8 hours, enabling simultaneous introduction of the 7-ethyl and thioacetate groups.
Key Advantages:
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Reduced steps : Eliminates intermediate isolation.
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Higher atom economy : Utilizes shared solvents and bases.
Post-reaction, the mixture is cooled, filtered, and purified via silica gel chromatography (ethyl acetate:hexane, 3:7).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile:water 60:40) shows ≥95% purity for chromatographically purified batches.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N7-alkylation can occur, producing regioisomeric byproducts. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 8-thioxanthine derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:
Substituent Variations at Position 7
Ethyl 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate ()
- Structure : A heptyl chain replaces the ethyl group at position 6.
- Impact : Increased lipophilicity due to the longer alkyl chain, likely enhancing membrane permeability but reducing aqueous solubility.
- Synthesis : Similar thioacetate coupling via nucleophilic substitution, but purification requires chromatographic methods due to higher molecular weight .
2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide ()
- Structure : A decyl chain at position 7 and an acetamide group instead of an ester.
- Impact : The decyl chain further amplifies lipophilicity, while the amide improves metabolic stability compared to ester derivatives.
- Activity : Demonstrated in vitro antimicrobial activity due to enhanced cell penetration .
Substituent Variations at Positions 1 and 3
Methyl [(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate ()
{[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid ()
Ester vs. Amide Functionalization
- Ethyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetyl}amino)-1,3-thiazole-4-carboxylate () Structure: Thiazole ring and acetamide linkage. The amide linkage resists esterase-mediated hydrolysis .
- 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (6014) () Structure: Chlorophenoxypropyl at position 7 and acetamide. Activity: Higher adenosine A2B receptor antagonism (IC₅₀ < 1 µM) due to the chlorophenoxy group’s electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
Biological Activity
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound belonging to the purine derivatives class. Its unique structure includes a purine ring system and various functional groups, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thioacetate group linked to a substituted purine moiety, which is critical for its biological activity.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Interaction : It can bind to various receptors in the cell membrane, modulating their activity and influencing downstream signaling cascades.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Properties
Recent research has indicated that this compound shows promise as an anticancer agent. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values varied depending on the cancer type but were generally in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains. In vitro assays showed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A comprehensive study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study investigated its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The findings suggested that the compound could be a potential candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.
Q & A
Basic: What synthetic strategies are recommended for synthesizing ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:
- Protective group strategies to shield reactive sites (e.g., amine or carbonyl groups) during sulfur incorporation at the 8-position of the purine ring.
- Thioether linkage formation via nucleophilic substitution or coupling reactions, requiring precise pH and temperature control .
- Esterification of the acetic acid moiety under mild acidic or basic conditions to avoid hydrolysis.
Purification : Column chromatography (e.g., silica gel) or recrystallization is critical for isolating the final product. Analytical techniques like HPLC and NMR (¹H/¹³C) should confirm purity (>95%) and structural integrity.
Advanced: How can regioselectivity challenges during functionalization of the purine ring be addressed?
Regioselectivity in purine derivatives is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., 2,6-dioxo) direct nucleophilic attacks to the 8-position due to reduced electron density.
- Steric hindrance : Bulky substituents (e.g., 7-ethyl) at adjacent positions can block undesired reaction sites .
- Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) enhance selectivity in cross-coupling reactions.
Methodological validation : Use isotopic labeling (e.g., ³⁵S) or tandem MS to track reaction pathways and confirm product regiochemistry .
Basic: What spectroscopic and computational methods are optimal for structural elucidation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl, methyl groups) and confirms thioether linkage via sulfur-induced deshielding .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ester groups) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the purine ring and acetate moiety.
Computational tools : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometry for docking studies.
Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) be systematically resolved?
Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., 7-heptyl vs. 7-ethyl) alter lipophilicity and target affinity .
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. cancer cells) or incubation times affect activity profiles.
Resolution strategies :
Basic: What stability considerations are critical for experimental design?
- pH sensitivity : The ester group hydrolyzes under alkaline conditions, while the purine ring degrades in strong acids.
- Thermal stability : Decomposition above 150°C necessitates low-temperature storage (-20°C) and inert atmospheres .
Analytical monitoring : Use TLC or UV-Vis spectroscopy to track degradation products during long-term storage.
Advanced: What computational approaches predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Models binding poses with enzymes (e.g., adenosine deaminase) or receptors, highlighting key interactions (e.g., hydrogen bonds with purine carbonyls).
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies.
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide analog design .
Basic: How can researchers validate the compound’s role as a synthetic intermediate?
- Derivatization : React the thioether with alkyl halides or oxidize the ester to carboxylic acid for further coupling .
- Mechanistic probes : Introduce fluorescent tags (e.g., dansyl) or radioisotopes (e.g., ¹⁴C) to track metabolic pathways .
Validation : Monitor reaction yields via GC-MS or LC-MS and compare with theoretical values .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
- Purity standardization : Require ≥98% purity (HPLC) and characterize impurities via LC-QTOF.
- Solvent selection : Use DMSO for solubility but limit concentrations (<1% v/v) to avoid cytotoxicity.
- Positive controls : Include reference compounds (e.g., theophylline for adenosine receptor assays) to normalize activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
